N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide
Description
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a biphenyl core, a hydroxypropyl linker, and a methanesulfonamide group attached to a 4-fluorophenyl moiety. Sulfonamides are widely explored in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators . The biphenyl group may enhance lipophilicity and π-π stacking interactions, while the hydroxypropyl linker could improve solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3S/c1-22(25,16-24-28(26,27)15-17-7-13-21(23)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,24-25H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCAUHKAMLLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-biphenylcarboxaldehyde with a suitable hydroxypropylamine derivative, followed by the introduction of a methanesulfonamide group through sulfonylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The biphenyl and fluorophenyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and fluorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the biphenyl or fluorophenyl rings.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Biphenyl and Sulfonamide Moieties
N-(2-Methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide ()
- Key Features : Biphenyl core with a methoxy substituent, formamide group, and 4-fluorophenyl.
- Comparison: The methoxy group in this compound may reduce hydrophilicity compared to the hydroxypropyl group in the target compound. Synthesis achieved 72% yield via palladium-mediated cross-coupling, suggesting efficient methodology for biphenyl derivatives .
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Key Features : Simpler benzenesulfonamide with a methoxyphenyl group.
- Comparison: The benzenesulfonamide (bulkier aromatic sulfonamide) contrasts with the methanesulfonamide in the target compound, which may offer better steric flexibility.
Methanesulfonamide Derivatives
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Key Features : Pyrimidine ring with 4-fluorophenyl, formyl, isopropyl, and N-methyl methanesulfonamide.
- Comparison :
N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)methanesulfonamide ()
- Key Features : Cyclohexyl-cyclopropyl-pyridinyl scaffold with methanesulfonamide.
- Comparison :
Functional Group Variations
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide ()
- Key Features : Chlorinated nitro-phenylpropyl group with tolylsulfonamide.
- X-ray crystallography data (R factor = 0.056) confirm structural rigidity, suggesting similar methodologies could resolve the target compound’s conformation .
2-Butyl-4-chloro-1[[2’-(1H tetrazol-5-yl)(1,1’-biphenyl)-4-yl]methyl]-1H imidazole-5-methanol ()
- Key Features : Biphenyl-tetrazole-imidazole hybrid.
- Comparison :
- Tetrazole acts as a carboxylic acid bioisostere, whereas the sulfonamide in the target compound may serve as a hydrogen-bond acceptor.
- The imidazole ring introduces basicity, contrasting with the neutral sulfonamide .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a biphenyl group, a hydroxypropyl moiety, and a methanesulfonamide functional group. Its molecular formula is with a molecular weight of approximately 397.5 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of similar compounds by acting as an enzyme inhibitor.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition disrupts nucleotide biosynthesis, leading to effects on cell proliferation and survival .
- Protein Interaction : The biphenyl structure allows for hydrophobic interactions with protein targets, potentially modulating their activity through conformational changes.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant antitumor effects. For instance, the inhibition of DHFR leads to reduced proliferation in cancer cell lines, suggesting that this compound may also display similar anticancer properties .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often explored for their anti-inflammatory potential. This may be attributed to their ability to interfere with inflammatory signaling pathways by inhibiting specific enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition of Cancer Cell Growth : A study demonstrated that sulfonamides could induce apoptosis in various cancer cell lines by inhibiting DHFR and disrupting cell cycle progression. This suggests that this compound may possess similar capabilities .
- Cell Signaling Modulation : Another research highlighted how sulfonamides can modulate signaling pathways in cancer cells, leading to altered gene expression and reduced tumor growth. This was particularly evident in studies involving non-small cell lung cancer (NSCLC) models .
- Selective Targeting : The compound's ability to selectively inhibit certain kinases involved in tumorigenesis has been noted in studies focusing on Mer kinase inhibitors. Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
